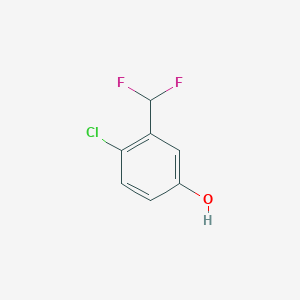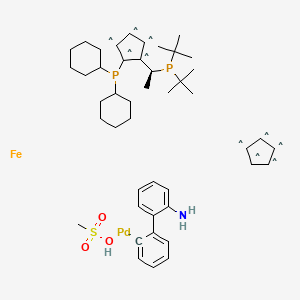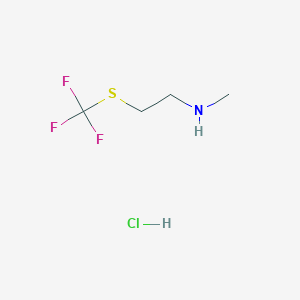![molecular formula C10H21NO4 B6309975 tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate CAS No. 1334173-76-0](/img/structure/B6309975.png)
tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate
概要
説明
tert-Butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide or alcohol under basic conditions. One common method includes the reaction of tert-butyl carbamate with (S)-glycidol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: The major products are often the corresponding ketones or aldehydes.
Reduction: The major products are typically the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
科学的研究の応用
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a substrate or inhibitor in biochemical assays.
Medicine:
- Investigated for potential therapeutic applications, including as a prodrug or drug delivery agent.
- Studied for its role in modulating biological pathways and its potential use in treating diseases.
Industry:
- Used in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reaction methodologies.
作用機序
The mechanism of action of tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate, inhibitor, or modulator, affecting the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes.
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Comparison:
tert-Butyl carbamate: Lacks the ethoxy and hydroxypropan-2-yl groups, making it less versatile in certain synthetic applications.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the ethoxy and hydroxypropan-2-yl groups, leading to different reactivity and applications.
tert-Butyl N-phenylcarbamate:
The unique combination of functional groups in tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate makes it particularly useful in a wide range of chemical and biological applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester](/img/structure/B6309972.png)
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)


